molecular formula C23H18F2N4OS B2869699 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide CAS No. 868255-52-1

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2869699
CAS No.: 868255-52-1
M. Wt: 436.48
InChI Key: OZXGQWJLYOYZLQ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives have been extensively studied by researchers due to their diverse biological activities. They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .


Synthesis Analysis

The synthesis of triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various methods such as SCXRD and DFT .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For example, 1,4-substituted thiosemicarbazides can be converted into 5- (furan-2-yl or benzyl)-4- (aryl)-4H-1,2,4-triazole-3-thiols .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-triazole derivative can be determined using various computational methods. For example, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and exact mass can be computed .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has highlighted the significance of 1,2,4-triazole derivatives, including compounds similar to the one , in antimicrobial and antifungal applications. For instance, a study by MahyavanshiJyotindra et al. (2011) synthesized a series of similar compounds and screened them for antibacterial, antifungal, and antitubercular activity, noting the broad pharmaceutical activities of 1,2,4-triazole derivatives (MahyavanshiJyotindra et al., 2011). Similarly, Rehman et al. (2016) synthesized N-substituted derivatives of related compounds and found them active against various microbial species (Rehman et al., 2016).

Anticancer Potential

Several studies have explored the anticancer potential of derivatives of 1,2,4-triazole. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015). Horishny et al. (2021) also reported the synthesis of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which exhibited selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).

Antiviral and Virucidal Activities

Compounds structurally related to 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide have also shown promise in antiviral applications. Wujec et al. (2011) synthesized derivatives and evaluated their antiviral and virucidal activities, discovering potential in reducing viral replication (Wujec et al., 2011).

Structural and Synthesis Studies

In addition to biological activities, research has also focused on the synthesis and structural analysis of these compounds. Studies like those by Subasri et al. (2017) have detailed the crystal structures of similar compounds, providing insights into their molecular conformations and potential interactions (Subasri et al., 2017).

Mechanism of Action

Some 1,2,4-triazole derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Future Directions

The future research directions in the field of 1,2,4-triazole derivatives could include the development of new antibacterial molecules with novel mechanisms of action, as well as structural modification or optimization of existing agents by improving both the binding affinity and the spectrum of activity while retaining bioavailability and safety profiles .

Properties

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4OS/c24-19-12-11-17(14-20(19)25)26-22(30)15-31-23-28-27-21(13-16-7-3-1-4-8-16)29(23)18-9-5-2-6-10-18/h1-12,14H,13,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXGQWJLYOYZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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